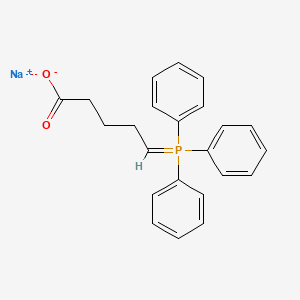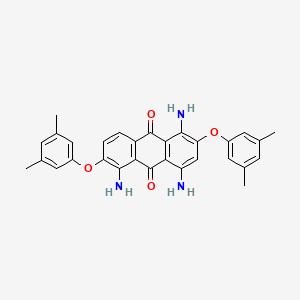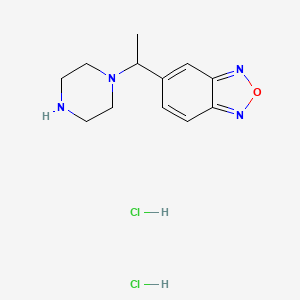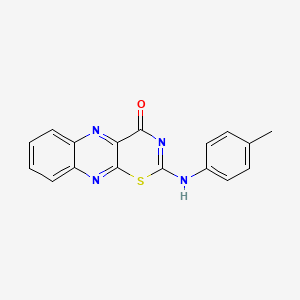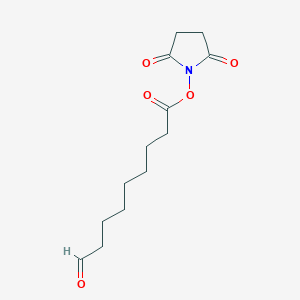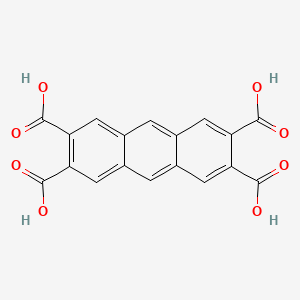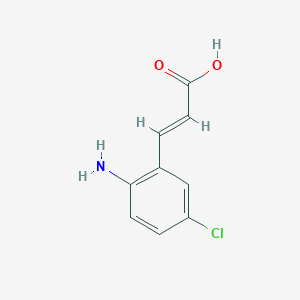![molecular formula C20H19NO B13144132 5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine CAS No. 1807542-97-7](/img/structure/B13144132.png)
5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine is a heterocyclic compound that features a fused furo-pyridine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through the reaction of benzyl and phenyl derivatives, followed by cyclization to form the furo-pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they would likely involve optimization of the laboratory synthesis routes for larger scale production. This would include the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it might interact with enzymes or receptors, altering their activity and thus influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-amine
- 5-Benzyl-3-ethyl-2-methyl-6-phenyl-4-(phenylethynyl)-4H-pyran-3,5-dicarboxylate
Uniqueness
What sets 5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine apart is its unique furo-pyridine ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions .
Propiedades
Número CAS |
1807542-97-7 |
|---|---|
Fórmula molecular |
C20H19NO |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
5-benzyl-3-phenyl-6,7-dihydro-4H-furo[3,4-c]pyridine |
InChI |
InChI=1S/C20H19NO/c1-3-7-16(8-4-1)13-21-12-11-18-15-22-20(19(18)14-21)17-9-5-2-6-10-17/h1-10,15H,11-14H2 |
Clave InChI |
BMWMRXNYWYRLCU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C(OC=C21)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


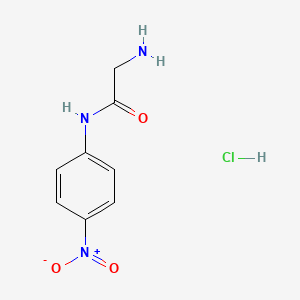
![(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13144052.png)


